(R,S,S,S,R)-Boc-Dap-NE
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Overview
Description
(R,S,S,S,R)-Boc-Dap-NE is a chiral compound with significant importance in the field of organic chemistry. The compound is characterized by its unique stereochemistry, which is denoted by the (R,S,S,S,R) configuration. The Boc group, which stands for tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S,S,S,R)-Boc-Dap-NE typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of the amine group with the Boc group, followed by the introduction of the desired stereochemistry through asymmetric synthesis or chiral resolution techniques. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (R,S,S,S,R)-Boc-Dap-NE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Scientific Research Applications
(R,S,S,S,R)-Boc-Dap-NE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (R,S,S,S,R)-Boc-Dap-NE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with other biomolecules.
Comparison with Similar Compounds
- (R,R,R,R,R)-Boc-Dap-NE
- (S,S,S,S,S)-Boc-Dap-NE
- (R,S,R,S,R)-Boc-Dap-NE
Comparison: (R,S,S,S,R)-Boc-Dap-NE is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomers and diastereomers, this compound may exhibit different reactivity, binding affinity, and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C23H36N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(1S,2S)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16+,18+,19+,20-/m0/s1 |
InChI Key |
XJDVGABQIFOWFC-MSJBJCGKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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